2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group at the α-carbon and a tetrazole-substituted phenyl ring at the amide nitrogen. The tetrazole group mimics carboxylates, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C15H12ClN5O |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-15(22)18-13-5-7-14(8-6-13)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
InChI Key |
PJJQMVITJDWPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 4-(1H-tetrazol-1-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed promising activity against various cancer cell lines.
Case Study: Anticancer Efficacy
The compound was evaluated for its cytotoxic effects on human cancer cell lines using the Sulforhodamine B (SRB) assay. The results are summarized in the table below:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.75 |
| Compound B | HT29 | 2.10 |
| This Compound | A431 | 1.90 |
These findings suggest that 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity.
Antibacterial Evaluation
The antibacterial activity was assessed against common pathogens, with results shown in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the potential of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect. The chlorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Biological Activity
2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and a chlorophenyl group. These components are known to confer various biological activities, making this compound a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.
Chemical Structure
The chemical structure of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups due to the presence of the tetrazole ring. This allows it to interact with various enzymes and receptors, modulating their activity. The chlorophenyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi. The specific antimicrobial activity of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has not been extensively documented; however, related compounds have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
Anticancer Potential
Preliminary studies suggest that similar compounds might possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The interaction with specific molecular targets could lead to significant therapeutic outcomes in cancer treatment .
Study on Antimicrobial Efficacy
A high-throughput screening study evaluated various tetrazole derivatives for their antimicrobial efficacy against M. tuberculosis. While 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide was not specifically tested, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM .
Research on Antihypertensive Activity
In another study focusing on antihypertensive agents, tetrazole derivatives were shown to lower blood pressure significantly by acting as angiotensin II receptor antagonists. The findings indicated that structural modifications could enhance their efficacy .
Comparative Analysis
The following table summarizes the biological activities of 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antihypertensive Activity | Anticancer Potential |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide | Not extensively studied | Potentially effective | Preliminary evidence |
| Tetrazole derivative A | MIC: 6.3 - 23 µM | Significant | Moderate |
| Tetrazole derivative B | MIC: 5 - 15 µM | High efficacy | Strong |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Routes : Most analogs (e.g., 6m, 8g–8j) are synthesized via cycloaddition or nucleophilic substitution, whereas Y203-7762 uses direct amidation .
- Functional Groups: The tetrazole in the target compound contrasts with morpholino (), oxadiazole (), and diethylamino () groups in analogs, affecting polarity and hydrogen-bonding capacity.
Table 2: Substituent effects on properties
Key Observations :
- Tetrazole vs.
- Chalcone-Oxadiazole Hybrids (8g–8j): Methoxy groups in 8h and 8i improve solubility (62–71% yields) but reduce melting points (215–262°C) compared to non-methoxy analogs .
Crystallographic and Conformational Analysis
The dichlorophenyl acetamide analog in exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This conformational flexibility is critical for receptor binding and is modulated by steric effects from substituents like the dichlorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
